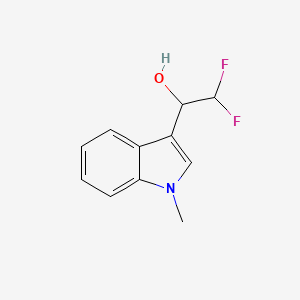

2-amino-3-methoxybenzene-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-3-methoxybenzene-1-sulfonyl fluoride” is a chemical compound. It is a type of sulfonyl fluoride, which is a class of compounds that have been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound has a molecular weight of 205.21 .

Synthesis Analysis

Sulfonyl fluorides can be synthesized through several methods. One approach involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates, leading to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .Chemical Reactions Analysis

Sulfonyl fluorides are known for their reactivity and stability. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis

Sulfonyl fluorides, including “2-amino-3-methoxybenzene-1-sulfonyl fluoride”, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions . The compound is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sulfur (VI)-Fluoride Exchange (SuFEx) Chemistry

The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Emerging information from protein-probe structures and proteomic mapping experiments is helping advance our understanding of the protein microenvironment that dictates the reactivity of targetable amino acid residues .

Development of Covalent Inhibitors

Most covalent inhibitors incorporate cysteine-reactive electrophiles, such as acrylamides, because cysteine is the most nucleophilic residue and its reactivity is often enhanced in binding sites through neighboring amino acids that lower the thiol pKa (stabilization of the negatively charged thiolate) . Sulfonyl fluoride containing probes react with the catalytic serine in protease enzymes .

Development of Covalent Adenosine Probes

Sulfonyl fluoride was used to develop covalent adenosine probes that mapped reactive nucleophilic amino acids in ATP binding sites in proteins . Research using sulfonyl fluorides discovered that the electrophile could target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine and threonine .

Development of Transthyretin (TTR) Stabilizers

An early report of rational development of SuFEx chemical probes described covalent stabilizers of transthyretin (TTR), that have therapeutic utility by preventing aggregation known to cause polyneuropathy and cardiomyopathy .

Reactions at the Benzylic Position

Benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation .

Safety and Hazards

The safety information for “2-amino-3-methoxybenzene-1-sulfonyl fluoride” includes several hazard statements: EUH029, H302, H312, H314, H332, H335 . These indicate that the compound can be hazardous if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .

Orientations Futures

Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported. They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that “2-amino-3-methoxybenzene-1-sulfonyl fluoride” and similar compounds may have promising future applications in these areas.

Mécanisme D'action

Target of Action

Sulfonyl fluorides are known to interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophilic sites in biological targets . The fluoride ion is a good leaving group, which facilitates the reaction with nucleophiles .

Biochemical Pathways

Sulfonyl fluorides can influence various biochemical processes due to their reactivity with a wide range of biological targets .

Pharmacokinetics

The pharmacokinetics of sulfonyl fluorides can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

Sulfonyl fluorides can cause various cellular effects due to their ability to modify proteins and other biological targets .

Action Environment

The action, efficacy, and stability of 2-amino-3-methoxybenzene-1-sulfonyl fluoride can be influenced by various environmental factors. These include the pH of the environment, the presence of competing nucleophiles, and the temperature .

Propriétés

IUPAC Name |

2-amino-3-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZYTQPOFFAFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methoxybenzene-1-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)

![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)